molecular formula C13H18BNO5 B14073288 Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate

Cat. No.: B14073288
M. Wt: 279.10 g/mol
InChI Key: SVKGZHDXELIFJW-UHFFFAOYSA-N
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Description

Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a chemical compound with a unique structure that includes a boron atom within a heterocyclic ring

Preparation Methods

The synthesis of Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable boronic acid derivative with a dihydroxybenzene compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy, such as certain cancers and bacterial infections.

    Industry: It is used in the development of new materials with unique properties, such as enhanced strength or conductivity

Mechanism of Action

The mechanism of action of Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The boron atom within the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate can be compared with other boron-containing compounds such as:

    Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate: Incorporation of a fluorine atom alters its chemical properties and potential biological activity.

    Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Different core structure but similar functional groups, used in different applications

Properties

Molecular Formula

C13H18BNO5

Molecular Weight

279.10 g/mol

IUPAC Name

tert-butyl N-[(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate

InChI

InChI=1S/C13H18BNO5/c1-13(2,3)19-12(17)15-7-11-9-5-4-8(16)6-10(9)14(18)20-11/h4-6,11,16,18H,7H2,1-3H3,(H,15,17)

InChI Key

SVKGZHDXELIFJW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)O)C(O1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

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